molecular formula C22H25N5O3 B14958017 3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B14958017
M. Wt: 407.5 g/mol
InChI Key: JPFQYUWONZMOAC-UHFFFAOYSA-N
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Description

The compound 3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one (ID: Y040-2913) is a benzotriazinone derivative with a molecular formula of C₂₂H₂₅N₅O₃ and a molecular weight of 407.47 g/mol . Its structure features:

  • A 1,2,3-benzotriazin-4(3H)-one core, known for its heterocyclic aromatic properties.
  • A 4-oxobutyl linker connecting the benzotriazinone moiety to a piperazine ring.
  • A 2-methoxyphenyl substituent on the piperazine, which may enhance receptor binding via electron-donating effects .

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H25N5O3/c1-30-20-10-5-4-9-19(20)25-13-15-26(16-14-25)21(28)11-6-12-27-22(29)17-7-2-3-8-18(17)23-24-27/h2-5,7-10H,6,11-16H2,1H3

InChI Key

JPFQYUWONZMOAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

The synthesis of 3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors to form the benzotriazinone ring.

    Attachment of the Piperazine Moiety: The piperazine ring, substituted with a methoxyphenyl group, is then introduced through nucleophilic substitution reactions.

    Linking the Two Moieties: The final step involves linking the benzotriazinone core with the piperazine moiety through a suitable linker, often involving amide bond formation.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.

    Pharmacology: Research focuses on understanding the compound’s interaction with biological targets, its pharmacokinetics, and its potential therapeutic effects.

    Biochemistry: The compound is used to study biochemical pathways and mechanisms, particularly those involving its molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

(a) Benzotriazinone vs. Benzooxazinone
  • Target Compound: The benzotriazinone core provides three nitrogen atoms in a fused aromatic system, influencing electronic distribution and hydrogen-bonding capacity .
  • Analogues: Compounds like 4-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoylpiperazine derivatives () replace the triazine ring with an oxazinone.
(b) Substituent Effects on the Piperazine Ring
  • Target Compound : The 2-methoxyphenyl group on piperazine introduces steric bulk and moderate hydrophobicity, which may improve blood-brain barrier penetration compared to polar substituents .
  • Analogues: 3-Chlorophenyl (): Electron-withdrawing chlorine increases lipophilicity but may reduce metabolic stability .

Linker Modifications

(a) 4-Oxobutyl vs. Shorter Chains
  • Target Compound : The 4-oxobutyl linker provides flexibility and length, allowing optimal spatial arrangement for receptor interactions.
  • Analogues :
    • Propionyl linkers (): Shorter chains may restrict conformational freedom, reducing binding efficiency in some cases .
    • Cyclohexylmethyl (): This rigid, bulky linker in Y041-2996 (MW: 461.56) could enhance hydrophobic interactions but decrease solubility .

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